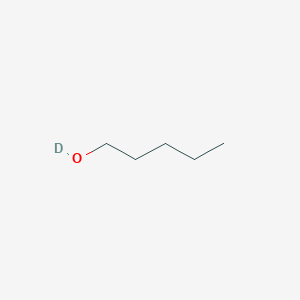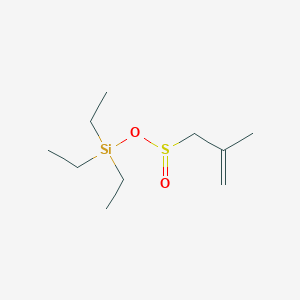
deuterio 2,2-dideuterio-2-(dideuterio(15N)amino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deuterio 2,2-dideuterio-2-(dideuterio(15N)amino)acetate is a stable isotope-labeled compound. It is a derivative of glycine, where hydrogen atoms are replaced with deuterium and nitrogen-15 isotopes. This compound is used in various scientific research fields due to its unique properties, such as its stability and ability to be tracked in metabolic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of deuterio 2,2-dideuterio-2-(dideuterio(15N)amino)acetate involves the incorporation of deuterium and nitrogen-15 isotopes into the glycine molecule. One common method is the reductive deuteration of acyl chlorides using samarium(II) iodide (SmI2) and deuterium oxide (D2O) . This method is known for its high deuterium incorporation and functional group tolerance.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes strict control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Deuterio 2,2-dideuterio-2-(dideuterio(15N)amino)acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield deuterated carboxylic acids, while reduction may produce deuterated alcohols .
Aplicaciones Científicas De Investigación
Deuterio 2,2-dideuterio-2-(dideuterio(15N)amino)acetate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which deuterio 2,2-dideuterio-2-(dideuterio(15N)amino)acetate exerts its effects involves the incorporation of deuterium and nitrogen-15 isotopes into biological molecules. This allows researchers to track the movement and transformation of these molecules in metabolic pathways. The compound’s stability and unique isotopic composition make it an ideal tracer in various studies.
Comparación Con Compuestos Similares
Similar Compounds
Glycine-[15N,d5]: Another stable isotope-labeled glycine derivative with similar applications in research.
Glycyl-glycine-[d8] deuteriochloride: A labeled analogue of glycylglycine hydrochloride used in metabolic research and environmental studies.
Uniqueness
Deuterio 2,2-dideuterio-2-(dideuterio(15N)amino)acetate is unique due to its specific isotopic labeling, which provides distinct advantages in tracking and studying metabolic pathways. Its high deuterium and nitrogen-15 content make it particularly useful in NMR spectroscopy and other analytical techniques.
Propiedades
Fórmula molecular |
C2H5NO2 |
|---|---|
Peso molecular |
81.09 g/mol |
Nombre IUPAC |
deuterio 2,2-dideuterio-2-(dideuterio(15N)amino)acetate |
InChI |
InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1D2,3+1/hD3 |
Clave InChI |
DHMQDGOQFOQNFH-GLDTTZKRSA-N |
SMILES isomérico |
[2H]C([2H])(C(=O)O[2H])[15N]([2H])[2H] |
SMILES canónico |
C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-amino-6-(4-butoxyphenyl)-N-(4-chlorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12054009.png)


![2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12054023.png)





![Iodo[4,5-bis(diphenylphosphino)-9,9-dimethylxanthene]copper(I)](/img/structure/B12054061.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12054067.png)


![1,3-Bis[(1S)-2,2-dimethyl-1-(1-naphthyl)propyl]imidazolinium iodide](/img/structure/B12054080.png)
